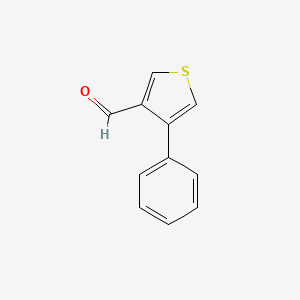

4-Phenylthiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8OS |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

4-phenylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H8OS/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

IBWSJGDUGPZUJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylthiophene 3 Carbaldehyde and Its Analogues

Strategies for Regioselective Phenylthiophene Ring Construction

The foundational step in the synthesis is the construction of the 4-phenylthiophene core. This can be achieved through various methods, with multicomponent reactions and palladium-catalyzed cross-couplings being among the most powerful.

Gewald Three-Component Reaction Pathways for Substituted Thiophenes

The Gewald reaction is a versatile and widely used multicomponent method for the synthesis of polysubstituted 2-aminothiophenes. nih.govwikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde, an α-cyanoester or a related active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netlookchem.com To generate a 4-phenyl-substituted thiophene (B33073), a phenyl-containing ketone, such as acetophenone (B1666503), is a logical starting material.

The generally accepted mechanism begins with a Knoevenagel condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate. lookchem.comresearchgate.net This is followed by the addition of sulfur, a subsequent ring closure, and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgresearchgate.net The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

While the classic Gewald reaction yields a 2-aminothiophene, this amino group can be subsequently removed or modified to achieve the desired 4-phenylthiophene core. However, direct synthesis of non-aminated thiophenes via Gewald-type reactions is less common. Modifications and alternative starting materials are often necessary to bypass the formation of the 2-amino group. For instance, using α-mercapto ketones can lead to thiophenes without the amino substituent, though these starting materials can be unstable. arkat-usa.org

Table 1: Examples of Gewald Reaction Conditions for Substituted Thiophenes This table is interactive. Click on the headers to sort.

| Reactants | Base/Catalyst | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Ketone, α-Cyanoester, Sulfur | Amine (e.g., Morpholine) | Ethanol (B145695)/DMF | Reflux | 2-Aminothiophene | 25-70 mdpi.com |

| Acetophenone, Malononitrile (B47326), Sulfur | Triethylamine | Ethanol | 60°C | 2-Amino-4-phenylthiophene derivative | 85 researchgate.net |

| α-Methylene Ketones, Ethyl Cyanoacetate, Sulfur | Et3N | Water | Room Temperature | 2-Aminothiophene derivative | Good to Excellent lookchem.com |

| Ketone, Activated Nitrile, Sulfur | Basic Ionic Liquid | Ionic Liquid | Microwave | 2-Aminothiophene | High researchgate.net |

Palladium-Catalyzed Cross-Coupling for Aryl-Thiophene Linkage Formation (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, particularly between aryl and heteroaryl systems. nih.govd-nb.info This reaction has become a cornerstone in the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required reagents. d-nb.infomdpi.com

To construct the 4-phenylthiophene skeleton, a typical Suzuki-Miyaura approach would involve the coupling of a thiophene derivative bearing a boronic acid or boronic ester at the 4-position with a phenyl halide, or conversely, coupling 4-halothiophene with phenylboronic acid. youtube.com The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base such as potassium carbonate or potassium phosphate (B84403). nih.gov The choice of palladium catalyst and ligands, such as bulky dialkylbiaryl phosphines, is crucial for achieving high efficiency, especially with challenging substrates like sterically hindered or unactivated aryl chlorides. nih.govresearchgate.net

The catalytic cycle is understood to proceed via oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov This methodology offers a direct and regioselective route to the 4-phenylthiophene core. nih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryl-Thiophene Synthesis This table is interactive. Click on the headers to sort.

| Thiophene Substrate | Aryl Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh3)4 | - | K3PO4 | Dioxane/Water | Moderate to Excellent mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh3)4 (2.5) | - | K3PO4 | 1,4-Dioxane/H2O | 25-76 nih.gov |

| Aryl Chlorides | Thiophene-boronic acids | Pd(OAc)2 (0.1-1) | - | - | Aqueous n-Butanol | Near Quantitative acs.org |

| Aryl Bromides/Chlorides | Phenylboronic acid | Pd(OAc)2 (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl | K3PO4 | - | High researchgate.net |

Methodologies for Regiospecific Introduction of the Carbaldehyde Moiety

Once the 4-phenylthiophene core is established, the next critical step is the regiosepecific introduction of the formyl group at the 3-position.

Vilsmeier-Haack Formylation: Mechanistic Insights and Optimization for Thiophene Systems

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings. thieme-connect.dewikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. nih.govyoutube.com

In the context of thiophene systems, the regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the nature and position of existing substituents on the thiophene ring. researchgate.net For a 4-phenylthiophene, formylation is generally directed to an available α-position (2- or 5-position) due to the higher electron density at these positions. However, if the α-positions are blocked, formylation can occur at a β-position. The electronic properties of the substituent also play a crucial role; electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. rsc.org Achieving formylation specifically at the 3-position of 4-phenylthiophene using this method would likely require the 2- and 5-positions to be blocked by other substituents. The steric bulk of the Vilsmeier reagent can also influence the site of formylation. researchgate.net

Directed Lithiation-Formylation Sequences (e.g., utilizing n-Butyllithium and Dimethylformamide)

A more precise method for achieving regiospecific formylation is through a directed lithiation-formylation sequence. commonorganicchemistry.com This strategy involves the deprotonation of the thiophene ring at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF). thieme-connect.de

The regioselectivity of the lithiation step is governed by the acidity of the ring protons and the presence of any directing metalating groups (DMGs). uwindsor.ca For thiophene itself, lithiation preferentially occurs at the C-2 position. uwindsor.caup.ac.za Therefore, to achieve formylation at the 3-position of 4-phenylthiophene, the more acidic 2- and 5-positions would need to be blocked. Alternatively, a directing group at the 4-position or a nearby position could potentially direct the lithiation to the C-3 position. The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.netresearchgate.net Subsequent addition of DMF and an aqueous workup yields the desired aldehyde. chemicalforums.com

Multi-Step Synthesis Pathways for Complex 4-Phenylthiophene-3-carbaldehyde Precursors

The synthesis of this compound can also be approached through a multi-step pathway where a more complex, appropriately substituted thiophene precursor is first assembled. This strategy allows for greater control over the final substitution pattern.

One such pathway could involve the synthesis of a 2,5-dihalogenated-4-phenylthiophene. The halogen atoms serve as protecting groups for the α-positions, directing subsequent functionalization to the β-position. For example, starting with a suitable phenyl-substituted precursor, a thiophene ring can be formed and subsequently dihalogenated at the 2- and 5-positions using reagents like N-bromosuccinimide.

With the α-positions blocked, a directed lithiation-formylation sequence can be employed to introduce the carbaldehyde group at the 3-position. This would involve a lithium-halogen exchange at the 3-position if a halogen is present there, or direct deprotonation if it's a C-H bond. Following the formylation, the halogen atoms at the 2- and 5-positions could then be removed via reductive dehalogenation, for example, using a zinc/acid system or catalytic hydrogenation, to yield the final this compound. This multi-step approach, while longer, offers a robust and highly controlled route to the target molecule.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of catalytic processes, the use of environmentally benign solvents, and the application of energy-efficient techniques like microwave irradiation.

Two primary synthetic disconnections for this compound are typically considered: the formylation of a pre-formed 4-phenylthiophene ring or the construction of the phenylthiophene core on a molecule already containing the aldehyde function (or its precursor). Both approaches offer opportunities for the integration of green chemistry principles.

Catalytic Approaches and Solvent Systems in C-C Bond Formation

A common method for constructing the 4-phenylthiophene skeleton is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. For this compound, this could involve reacting 4-bromo- or 4-chlorothiophene-3-carbaldehyde (B3024029) with phenylboronic acid.

Conventional Suzuki-Miyaura reactions often rely on solvents like toluene (B28343) or 1,4-dioxane, which are associated with environmental and health concerns. nih.govresearchgate.net Furthermore, these reactions can require long heating times. Research into analogous systems, such as the synthesis of 4-arylthiophene-2-carbaldehydes, has demonstrated the potential for greener alternatives. nih.gov For instance, the use of a toluene/water or 1,4-dioxane/water solvent system represents a step towards greener conditions. nih.gov

A significant advancement is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby improving energy efficiency. nih.gov Studies on related Suzuki couplings for arylthiophene synthesis have shown that microwave irradiation in greener solvent systems, such as ethanol/water, can provide excellent yields with significantly shorter reaction times and lower catalyst loading. nih.govmdpi.com The choice of solvent is crucial, as it affects catalyst stability and reaction rates, with a trend towards replacing traditional aprotic polar solvents with more benign alternatives. rsc.orgwhiterose.ac.uk

Table 1: Comparison of Conventional and Greener Conditions for Suzuki-Miyaura Coupling in Arylthiophene Synthesis (by Analogy)

| Parameter | Conventional Thermal Method nih.govresearchgate.net | Greener Microwave-Assisted Method nih.govmdpi.com | Green Chemistry Principle Addressed |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (0.5-0.1 mol%) or other efficient Pd-complexes | Catalysis (lower loading), Waste Prevention |

| Base | K₃PO₄ | KOH, K₂CO₃, or other suitable bases | Atom Economy |

| Solvent | Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) | Ethanol/Water (1:1) or Water | Safer Solvents & Auxiliaries |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Design for Energy Efficiency |

| Reaction Time | 12 hours | 15 - 30 minutes | Design for Energy Efficiency |

| Temperature | 90 - 100 °C | 100 °C | Design for Energy Efficiency |

This table is a comparative illustration based on analogous reactions and established green chemistry advancements.

Greener Approaches to Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring like thiophene. organic-chemistry.org The standard procedure involves using phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), which acts as both reagent and solvent. jk-sci.com This method, while effective, uses corrosive and hazardous reagents.

Innovations in green chemistry offer pathways to mitigate these issues. Solvent-free Vilsmeier-Haack reactions have been successfully carried out by grinding the substrate with the Vilsmeier reagent in a mortar and pestle or by using microwave irradiation. ajrconline.org While these specific examples were demonstrated on phenols, the principle is applicable to other electron-rich aromatic systems. These methods eliminate the need for bulk organic solvents, reduce reaction times to minutes, and can lead to improved yields. ajrconline.org Additionally, novel methods for preparing the Vilsmeier reagent itself have been developed that avoid toxic chemicals like phosgene (B1210022) or thionyl chloride, using alternatives such as phthaloyl dichloride. scirp.org

Table 2: Comparison of Conventional and Greener Conditions for Vilsmeier-Haack Formylation (by Analogy)

| Parameter | Conventional Method jk-sci.com | Greener Solvent-Free Method ajrconline.org | Green Chemistry Principle Addressed |

| Reagents | Substrate, POCl₃, DMF | Substrate, Vilsmeier Reagent (e.g., from DMF/SOCl₂) | Less Hazardous Chemical Synthesis |

| Solvent | DMF or Halogenated Hydrocarbon | Solvent-Free | Safer Solvents & Auxiliaries, Waste Prevention |

| Energy Source | Conventional Heating/Stirring | Microwave Irradiation or Mechanical Grinding | Design for Energy Efficiency |

| Reaction Time | Several hours | 30 seconds - 30 minutes | Design for Energy Efficiency |

| Work-up | Aqueous work-up, extraction | Simplified work-up | Waste Prevention |

This table presents a comparison based on established Vilsmeier-Haack modifications, suggesting potential application for thiophene systems.

Chemical Reactivity and Derivatization Pathways of 4 Phenylthiophene 3 Carbaldehyde

Reactions Involving the Electrophilic Carbaldehyde Functional Group

The aldehyde functional group in 4-phenylthiophene-3-carbaldehyde is a primary site for chemical reactions, owing to the electrophilic nature of the carbonyl carbon. This reactivity allows for a variety of nucleophilic addition and condensation reactions, leading to the formation of a wide array of derivatives.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group is susceptible to attack by nucleophiles. This fundamental reaction class opens pathways to numerous functionalized thiophene (B33073) derivatives.

One of the most common nucleophilic addition reactions is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. pressbooks.pubmasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to an alkoxide intermediate which is subsequently protonated. pressbooks.pub

The Wittig reaction provides a method for the conversion of the carbonyl group into an alkene. lumenlearning.commasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high regioselectivity. libretexts.org

Another important reaction is the Knoevenagel condensation , which is a modification of the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a C-H bond flanked by two electron-withdrawing groups) to the carbonyl group, followed by dehydration. sigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes This table presents generalized examples of nucleophilic addition reactions applicable to aldehydes like this compound.

| Reaction Type | Nucleophile/Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | R-MgX | Alkoxide | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |

| Knoevenagel Condensation | Z-CH₂-Z' (Active Methylene (B1212753) Compound) | β-hydroxy carbonyl | α,β-unsaturated compound |

Condensation Reactions for Imines, Oximes, and Hydrazones

Condensation reactions of this compound with primary amines and their derivatives provide access to a variety of nitrogen-containing heterocyclic precursors.

The reaction with primary amines yields imines , also known as Schiff bases. This reaction is a cornerstone in the synthesis of various biologically active molecules. Indole-3-carboxaldehyde, a related aromatic aldehyde, is known to readily form Schiff bases through condensation with different amine derivatives. researchgate.net

When reacted with hydroxylamine (B1172632) (NH₂OH) , this compound is expected to form the corresponding oxime . The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. Studies on the reaction of various aldehydes with hydroxylamines have shown that the reaction proceeds smoothly, often with the choice of solvent and base influencing the reaction yield. acs.org

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones . researchgate.net The mechanism is analogous to imine and oxime formation. libretexts.org Hydrazones are versatile intermediates; for instance, under basic conditions with heat (the Wolff-Kishner reduction), they can be further reduced to the corresponding methylene group, converting the aldehyde to a methyl group. libretexts.org

Table 2: Formation of Imines, Oximes, and Hydrazones from Aldehydes This table outlines the general condensation reactions for aldehydes, which are applicable to this compound.

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | R'-CH=N-OH |

| Hydrazine (H₂NNH₂) | Hydrazone | R'-CH=N-NH₂ |

Formation of Chalcone (B49325) Derivatives via Aldol Condensation

Chalcones, or α,β-unsaturated ketones, are a significant class of compounds with diverse biological activities. They are commonly synthesized via the Claisen-Schmidt condensation , a type of aldol condensation, between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base, typically sodium or potassium hydroxide (B78521). nih.govjetir.orgyoutube.com

In the context of this compound, it can react with various substituted acetophenones to yield a series of novel chalcone derivatives. The reaction is generally carried out in an alcoholic solvent like ethanol (B145695) at room temperature. nih.gov The base facilitates the deprotonation of the α-carbon of the acetophenone, generating a nucleophilic enolate ion which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable, conjugated enone system of the chalcone. sigmaaldrich.com

For instance, the reaction of thiophene-3-carbaldehyde with substituted acetophenones in ethanol with potassium hydroxide has been shown to produce chalcones in good yields. nih.gov This methodology is directly applicable to this compound for the synthesis of a library of chalcone analogues.

Table 3: Synthesis of Chalcones from Thiophene-3-carbaldehyde This table provides examples of chalcones synthesized from thiophene-3-carbaldehyde, a reaction pathway analogous for this compound.

| Aldehyde | Acetophenone Derivative | Base | Product (Chalcone) | Reference |

|---|---|---|---|---|

| Thiophene-3-carbaldehyde | 4-hydroxyacetophenone | KOH | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-methoxyacetophenone | KOH | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-ethoxyacetophenone | KOH | 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

| Thiophene-3-carbaldehyde | 4-bromoacetophenone | KOH | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.gov |

Transformations on the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The regiochemical outcome of these reactions is influenced by the directing effects of both the phenyl group at the 4-position and the formyl group at the 3-position.

Electrophilic Aromatic Substitution: Regioselectivity and Mechanistic Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In 3-substituted thiophenes, electrophilic attack generally occurs at the 2- or 5-position. For 3-phenylthiophene, substitution at the 2-position is often the kinetically controlled product. The phenyl group at the 4-position and the electron-withdrawing formyl group at the 3-position of this compound will direct incoming electrophiles. The formyl group is a deactivating, meta-directing group, which would direct substitution to the 5-position. The phenyl group is an activating, ortho-, para-directing group. Considering the thiophene ring numbering, this would also favor substitution at the 2- and 5-positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 2- or 5-position of the thiophene ring.

Computational methods, such as calculating the activation energies of different reaction pathways, can be employed to predict the regioselectivity of electrophilic aromatic substitution with greater accuracy. wuxiapptec.com

Halogenation Reactions (e.g., Bromination for Further Functionalization)

Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction used to introduce a functional handle for further transformations, such as cross-coupling reactions. The bromination of thiophene derivatives can be achieved using various reagents, including N-bromosuccinimide (NBS).

For 3-phenylthiophene, bromination can lead to a mixture of products, with the 2-bromo derivative often being the major product under kinetic control. The presence of the deactivating formyl group at the 3-position in this compound would likely influence the regioselectivity of halogenation. It is anticipated that bromination would occur at either the 2- or 5-position. For instance, the bromination of 4-phenylthiophene-2-carbaldehyde (B1353027) has been reported, indicating that halogenation of such systems is a viable transformation. nih.gov The resulting bromo-substituted this compound can then be used in reactions like the Suzuki-Miyaura cross-coupling to introduce new aryl or alkyl groups. nih.govnih.govjcu.edu.au

The regioselective synthesis of more complex substituted thiophenes often involves a series of directed lithiation and halogenation steps. mdpi.commdpi.com For example, starting from thiophene, a sequence of lithiation, alkylation, another lithiation, reaction with an isocyanate, and finally bromination can yield a tetra-substituted thiophene. mdpi.com

Cross-Coupling Reactions of this compound Derivatives

The derivatization of the this compound scaffold through cross-coupling reactions represents a powerful strategy for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. These reactions, predominantly catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds at specific positions on the thiophene ring, assuming an appropriately functionalized precursor, such as a halogenated derivative (e.g., 2-bromo-4-phenylthiophene-3-carbaldehyde).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Intermolecular Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between organoboron compounds and organic halides or triflates. While direct examples involving this compound derivatives are not extensively documented in publicly available literature, the reactivity of analogous systems, such as 4-bromothiophene-2-carbaldehyde, provides significant insight into the potential of this reaction.

Research on the synthesis of 4-arylthiophene-2-carbaldehydes has demonstrated the feasibility of coupling various arylboronic acids and esters with a brominated thiophene carbaldehyde core. rsc.org These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The choice of solvent and base is critical for optimizing the reaction yield. For instance, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester to yield 4-phenylthiophene-2-carbaldehyde has been successfully achieved using potassium phosphate (B84403) (K₃PO₄) as the base in a toluene (B28343)/water solvent system. rsc.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The high functional group tolerance of this reaction makes it particularly suitable for substrates containing an aldehyde group, which generally remains unaffected under the reaction conditions. semanticscholar.org

A summary of typical reaction conditions for the Suzuki-Miyaura coupling of a related thiophene derivative is presented below, illustrating the parameters that would likely be adapted for a this compound derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Carbaldehyde

| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol (B44631) ester | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | Good | rsc.org |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 92 | rsc.org |

Other Metal-Catalyzed Coupling Strategies (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions offer alternative pathways for the derivatization of halogenated this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govacs.org A hypothetical Sonogashira coupling of a halogenated this compound with an alkyne would introduce an alkynyl substituent onto the thiophene ring, leading to the formation of conjugated enyne structures. The reaction conditions are generally mild, which is advantageous for preserving the aldehyde functionality. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts. acs.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. thieme-connect.com This reaction, catalyzed by a palladium complex and requiring a base, would enable the introduction of vinyl groups onto the thiophene core of a halogenated this compound. The Heck reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. thieme-connect.com It is a powerful tool for extending carbon chains and synthesizing complex olefinic compounds.

While specific applications of these coupling strategies to this compound derivatives are not prominent in the literature, their extensive use in organic synthesis for aryl halide functionalization suggests they are highly plausible routes for creating a diverse array of derivatives from this scaffold.

Redox Chemistry of the Carbaldehyde Functionality

The carbaldehyde group of this compound is a key functional handle that can undergo a variety of redox transformations, providing access to other important classes of compounds such as carboxylic acids and alcohols.

Selective Oxidation to Carboxylic Acids

The selective oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion yields 4-phenylthiophene-3-carboxylic acid, a valuable intermediate for further derivatization, for example, through esterification or amidation. The synthesis of 4-arylthiophene-3-carboxylic acid derivatives has been reported, confirming the viability of this product class. semanticscholar.org

A variety of reagents can be employed for the oxidation of heteroaromatic aldehydes. Standard methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). For substrates sensitive to harsh conditions, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method. Another approach involves the direct palladium-catalyzed carbonylation of thiophenes to their corresponding carboxylic acids, which proceeds via C-H bond activation. rsc.org

Reduction to Alcohols and Saturated Analogues

The reduction of the carbaldehyde functionality provides access to the corresponding primary alcohol, (4-phenylthiophen-3-yl)methanol. This transformation is readily achieved using a variety of reducing agents.

For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and require anhydrous conditions.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, can also effect the reduction of the aldehyde. However, with sulfur-containing compounds like thiophenes, catalyst poisoning can be a concern. Furthermore, aggressive conditions with certain catalysts (e.g., Raney nickel) can lead to the reduction of the thiophene ring itself.

Decarbonylation Processes and their Mechanistic Investigation

Decarbonylation is a reaction that involves the removal of a carbonyl group. For an aromatic aldehyde like this compound, this process would lead to the formation of 4-phenylthiophene. This transformation can be achieved using transition-metal catalysts, most notably rhodium complexes (e.g., Wilkinson's catalyst) or palladium catalysts. thieme-connect.com

Palladium-catalyzed decarbonylation of aromatic and heteroaromatic aldehydes has been shown to be an effective synthetic method. thieme-connect.comrsc.org The mechanism is believed to proceed through the oxidative addition of the aldehydic C-H bond to a Pd(0) center, forming a hydrido-acyl-palladium(II) intermediate. This intermediate can then undergo reductive elimination of the decarbonylated product. Recent studies have explored the use of magnetically recoverable palladium catalysts supported on materials like maghemite (γ-Fe₂O₃) for ease of separation. thieme-connect.com It has been noted that for certain heterocyclic aldehydes, these reactions proceed in good yields. thieme-connect.com Nickel-catalyzed decarbonylations have also been developed as a cost-effective alternative. acs.org

Mechanistic investigations highlight that the reaction conditions, such as temperature and solvent, are crucial. acs.orgthieme-connect.com For instance, temperatures around 130-140 °C are often required. acs.orgthieme-connect.com Interestingly, in substrates containing both an aldehyde and a halogen, the oxidative addition of the C-halogen bond can be more favorable, potentially leading to dehalogenation instead of decarbonylation. thieme-connect.com

Ring Expansion and Contraction Reactions of Thiophene Derivatives

The thiophene ring, a stable aromatic heterocycle, can undergo a variety of chemical transformations that alter its fundamental structure. Among the most intriguing of these are reactions that lead to either the expansion of the five-membered ring into a larger heterocycle or its contraction into a different ring system. These transformations are of significant interest in synthetic organic chemistry as they provide pathways to novel molecular scaffolds. While specific studies on this compound are limited, the principles of thiophene reactivity, combined with the influence of the phenyl and carbaldehyde substituents, allow for an exploration of potential ring expansion and contraction pathways.

Ring Expansion Reactions

Ring expansion reactions of thiophenes typically involve the incorporation of one or more atoms into the existing ring, leading to the formation of six- or seven-membered heterocycles. These transformations often proceed through multi-step sequences involving intermediates that facilitate the ring-opening and subsequent re-cyclization.

One potential, though not yet specifically documented for this compound, pathway to ring expansion involves the conversion of the thiophene ring to a pyridine ring. This transformation is a valuable tool for accessing substituted pyridine derivatives. tandfonline.com Another general approach to ring expansion involves the reaction of thiophenes with carbenes or carbenoids, which can insert into the C-S or C-C bonds of the thiophene ring, leading to a larger ring system.

A significant development in the field is the use of metal catalysts to facilitate the ring expansion of heterocycles. For instance, rhodium carbenoids have been shown to induce the ring expansion of isoxazoles to form highly functionalized pyridines. wikipedia.org While not yet applied to this compound, this methodology suggests a potential avenue for future research.

Furthermore, the synthesis of fused heterocyclic systems from thiophene derivatives can be considered a form of ring system expansion. For example, thieno[3,2-c]pyridazines have been synthesized from thiophene precursors, a process that involves building a new pyridazine (B1198779) ring onto the existing thiophene framework. nih.gov Similarly, the synthesis of thienopyridines from aminothiophene-3-carbonitrile derivatives demonstrates the versatility of the thiophene core in constructing more complex heterocyclic structures. nih.gov

A plausible, though hypothetical, route for the ring expansion of this compound could involve the following steps:

Modification of the Aldehyde Group: The carbaldehyde group could be converted into a diene moiety through a Wittig-type reaction or a related olefination protocol.

Diels-Alder Reaction: The resulting diene could then undergo a [4+2] cycloaddition reaction with a suitable dienophile.

Rearrangement: The bicyclic intermediate formed could then undergo a rearrangement, potentially triggered by acid or heat, to yield an expanded aromatic ring system.

While this represents a theoretical pathway, it is grounded in established principles of organic synthesis and highlights the potential for this compound to serve as a precursor to larger, more complex heterocyclic structures.

Ring Contraction Reactions

Ring contraction reactions of thiophenes are less common than ring expansions but provide a fascinating route to alternative heterocyclic and carbocyclic systems. These reactions typically involve the extrusion of an atom or a fragment from the ring, leading to a smaller ring.

A notable example of a thiophene ring transformation that can be classified as a ring contraction is the reductive cyclization of anils derived from 2-nitrothiophen-3-carbaldehyde. rsc.org In this reaction, treatment of the anil with triethyl phosphite (B83602) does not yield the expected thieno[3,2-c]pyrazole but instead results in the formation of a 1-arylpyrrole-3-carbonitrile as the major product. rsc.org This transformation represents a formal contraction of the thiophene ring to a pyrrole (B145914) ring with the extrusion of the sulfur atom.

The proposed mechanism for this transformation involves the initial reduction of the nitro group, followed by an intramolecular cyclization and a subsequent rearrangement that leads to the cleavage of the C-S bond and the formation of the pyrrole ring. The presence of the electron-withdrawing nitro group is crucial for this particular reaction pathway. While this compound lacks this specific activating group, this example demonstrates that under the right conditions, the thiophene ring can undergo significant structural reorganization.

Another conceptual approach to ring contraction involves photochemical reactions. Photomediated ring contractions of saturated heterocycles have been reported, proceeding through a Norrish-type reaction. nih.gov Although this has not been demonstrated for aromatic thiophenes, it opens up another potential area of investigation for inducing ring contractions in the thiophene series.

The table below summarizes the types of ring transformations discussed:

| Transformation Type | Starting Material (or related) | Product Type | Key Reagents/Conditions | Reference(s) |

| Ring Expansion | Thiophene Derivatives | Pyridines | Varies | tandfonline.com |

| Ring Expansion | Isoxazoles | Pyridines | Rhodium Carbenoids | wikipedia.org |

| Fused Ring Formation | Thiophene Precursors | Thieno[3,2-c]pyridazines | Hydrazine | nih.gov |

| Fused Ring Formation | Aminothiophene-3-carbonitrile | Thienopyridines | Ethyl cyanoacetate, malononitrile (B47326), or ethyl acetoacetate | nih.gov |

| Ring Contraction | 2-Nitrothiophen-3-carbaldehyde Anil | 1-Arylpyrrole-3-carbonitrile | Triethyl phosphite | rsc.org |

| Ring Contraction | Saturated Heterocycles | Contracted Heterocycles | Photochemical | nih.gov |

Design and Synthesis of Functionalized Derivatives and Analogues of 4 Phenylthiophene 3 Carbaldehyde

Structural Modifications and Functional Group Interconversions on the Phenyl and Thiophene (B33073) Rings

The inherent reactivity of the aldehyde group and the aromatic nature of the phenyl and thiophene rings in 4-phenylthiophene-3-carbaldehyde allow for a diverse range of structural modifications. These transformations are key to creating a library of derivatives with varied functionalities.

One common modification involves the Vilsmeier-Haack reaction, which can be used to introduce the formyl group onto a pre-existing phenylthiophene scaffold. For instance, the reaction of hydrazones with a Vilsmeier reagent can yield pyrazole-3(4)-carbaldehydes, demonstrating a pathway to introduce the aldehyde functionality onto a heterocyclic system. researchgate.net

Furthermore, the phenyl and thiophene rings can be substituted with various groups to modulate the electronic properties of the molecule. For example, the introduction of electron-donating groups like methyl (-CH3) or electron-withdrawing groups like nitro (-NO2) can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity and spectroscopic properties. nih.gov The placement of these substituents, whether on the phenyl or thiophene ring, can lead to distinct electronic and steric effects. researchgate.net For instance, computational studies on benzothiazole (B30560) derivatives have shown that substituting with an electron-withdrawing -NO2 group can lower both the HOMO and LUMO energy levels, which can be advantageous for charge transport properties. nih.gov

Functional group interconversions are also a critical aspect of derivatization. The aldehyde group of this compound can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry points to a host of other derivatives. researchgate.net These transformations allow for the synthesis of esters, amides, and other related compounds, significantly expanding the chemical space accessible from the parent aldehyde.

Synthesis of Thiophene-Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of various thiophene-fused heterocyclic systems. These annulated structures are of significant interest due to their potential for novel biological activities and material applications.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carboxylic acid hydrazides, which can be derived from this compound. A common synthetic route involves the reaction of an acid hydrazide with a dehydrating agent such as phosphorus oxychloride. nih.gov The synthesis often begins with the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. nih.gov This hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nih.govjchemrev.com

Alternative methods for synthesizing 1,3,4-oxadiazoles include the oxidative cyclization of aroyl hydrazones catalyzed by iron(III)/TEMPO in the presence of oxygen. organic-chemistry.org Another approach involves the reaction of N-isocyaniminotriphenylphosphorane with carboxylic acids. organic-chemistry.org The choice of synthetic route can depend on the desired substitution pattern and the tolerance of other functional groups present in the molecule.

Pyrazolines, or dihydropyrazoles, are five-membered nitrogen-containing heterocycles that can be synthesized from α,β-unsaturated ketones, which are accessible from this compound. The synthesis typically involves a Claisen-Schmidt condensation of the aldehyde with an appropriate ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.gov This chalcone is then reacted with a hydrazine derivative, such as phenylhydrazine (B124118), in a cyclocondensation reaction to yield the pyrazoline ring. nih.govjapsonline.com The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction's efficiency and the final product's structure. nih.govresearchgate.net

The general synthetic scheme for preparing pyrazoline derivatives from a thiophene carbaldehyde is as follows:

Chalcone Formation: The thiophene carbaldehyde is condensed with an acetophenone (B1666503) derivative in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). nih.gov

Pyrazoline Synthesis: The resulting chalcone is then refluxed with a hydrazine derivative (e.g., phenylhydrazine or thiosemicarbazide) in the presence of an acid catalyst like concentrated HCl in ethanol. nih.gov

This methodology allows for the introduction of various substituents on both the phenyl and pyrazoline rings, leading to a diverse library of compounds.

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are often considered as bioisosteric analogues of carboxylic acids. researchgate.net A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.gov Therefore, to synthesize tetrazole derivatives from this compound, the aldehyde group would first need to be converted into a nitrile. This can be achieved through various methods, such as the dehydration of an oxime intermediate.

Once the corresponding thiophene-3-carbonitrile is obtained, it can be reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride, to form the tetrazole ring. nih.gov The reaction conditions can be optimized to favor the formation of either the 1H- or 2H-tautomer of the tetrazole ring.

An alternative strategy involves the use of tetrazole aldehydes as building blocks in multicomponent reactions. beilstein-journals.org This approach allows for the direct incorporation of the tetrazole moiety into more complex molecular scaffolds.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. youtube.com This transformation is a key step in the synthesis of a variety of derivatives, including esters and amides. Common oxidizing agents can be employed for this purpose.

Once the carboxylic acid is obtained, esterification can be carried out by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. researchgate.net

The general process for synthesizing ester derivatives from this compound is:

Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid. youtube.com

Esterification: The carboxylic acid is then reacted with an alcohol under appropriate conditions to yield the ester. youtube.com

These carboxylic acid and ester derivatives serve as important intermediates for further functionalization and the synthesis of more complex molecules. libretexts.org

Introduction of Diverse Substituents for Modulating Electronic and Steric Properties

The introduction of diverse substituents onto the phenyl and thiophene rings of this compound is a powerful strategy for fine-tuning its electronic and steric properties. These modifications can have a profound impact on the molecule's reactivity, conformation, and interactions with other molecules.

Electronic Effects:

The electronic nature of the substituents can be systematically varied to modulate the electron density of the aromatic rings and the reactivity of the aldehyde group.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the aromatic system, which can enhance the reactivity of the rings towards electrophilic substitution.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the rings less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

The position of the substituent also plays a crucial role. For instance, a substituent in the para position of the phenyl ring will exert a different electronic influence compared to a substituent in the meta position due to resonance and inductive effects. researchgate.net

Steric Effects:

The size and shape of the substituents can impose steric hindrance, which can influence the conformation of the molecule and the accessibility of the reactive sites.

Bulky substituents can restrict the rotation around the bond connecting the phenyl and thiophene rings, leading to a more rigid conformation.

Steric hindrance around the aldehyde group can affect its reactivity towards nucleophiles.

By carefully selecting and positioning substituents, it is possible to create a library of this compound derivatives with a wide range of electronic and steric profiles, enabling the systematic investigation of structure-activity relationships.

Development of Radiolabeled this compound Analogues for Advanced Imaging Research

The development of radiolabeled analogues of this compound represents a critical step towards their use in advanced imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiation emitted from positron-emitting radionuclides incorporated into a biologically active molecule. This allows for the non-invasive visualization, characterization, and quantification of biochemical processes in vivo. While direct radiolabeling of this compound has not been extensively reported, the strategies employed for other thiophene-based PET radiotracers provide a clear roadmap for the development of such imaging agents.

The primary goal in developing a radiolabeled analogue of this compound for imaging research would be to create a tracer that retains the parent molecule's affinity and selectivity for its biological target while being suitable for PET imaging. This involves the introduction of a positron-emitting isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the molecular structure. The choice of isotope and the position of the radiolabel are crucial considerations that can significantly impact the tracer's biological behavior and imaging characteristics.

Research into thiophene-based radiotracers for other applications, such as imaging cannabinoid receptors or protein aggregates, offers valuable insights. For instance, studies on thiophene-based cannabinoid receptor type 2 (CB2) ligands have explored the use of [11C]-labeling. researchgate.netnih.govfrontiersin.orgnih.gov In these studies, precursor molecules were synthesized to allow for the introduction of [11C]methyl iodide ([11C]CH3I) in the final radiolabeling step. nih.govnih.gov This approach, known as radiomethylation, is a common strategy for incorporating Carbon-11.

The development of [18F]-labeled pyridothiophene derivatives for imaging α-synuclein aggregates highlights both the potential and the challenges of using Fluorine-18. nih.gov With a longer half-life than Carbon-11 (109.8 minutes vs. 20.4 minutes), [18F] allows for more complex synthesis procedures and longer imaging times. However, the introduction of [18F] can be more synthetically challenging and may lead to the formation of radiometabolites that can complicate image interpretation. nih.gov

For a hypothetical radiolabeled analogue of this compound, researchers would need to first identify a suitable position for radiolabeling that does not interfere with its biological activity. This would be followed by the synthesis of a precursor molecule that can be readily radiolabeled. The radiolabeled compound would then undergo rigorous evaluation, including in vitro binding assays to confirm its affinity for the target and in vivo imaging studies in animal models to assess its biodistribution, target engagement, and metabolic stability.

The following table summarizes key findings from research on analogous thiophene-based PET radiotracers, which would inform the development of radiolabeled this compound analogues.

| Radiotracer | Target | Radioisotope | Labeling Precursor | Key Findings |

| [11C]AAT-015 | Cannabinoid Receptor Type 2 (CB2) | [11C] | Carboxylic acid precursor | Showed high in vitro affinity for CB2 but lacked specific binding in vivo. researchgate.netnih.govnih.gov |

| [11C]AAT-778 | Cannabinoid Receptor Type 2 (CB2) | [11C] | Carboxylic acid precursor | Demonstrated high in vitro affinity for CB2 but failed to show specific accumulation in target tissues in vivo. researchgate.netnih.govnih.gov |

| [18F]asyn-44 | α-Synuclein | [18F] | Bromo-pyridothiophene precursor | Exhibited good initial brain uptake but was hampered by the formation of radiometabolites, precluding further in vivo studies. nih.gov |

These examples underscore the iterative process of radiotracer development. While the thiophene scaffold is a promising platform for developing imaging agents, careful molecular design and thorough preclinical evaluation are essential to produce a successful radiotracer for advanced imaging research. The insights gained from these and other studies on thiophene-based molecules will be instrumental in guiding the future design and synthesis of radiolabeled this compound analogues.

Computational and Theoretical Investigations of 4 Phenylthiophene 3 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict molecular geometries, charge distributions, and reaction energetics.

DFT calculations are employed to determine the optimized geometry and the distribution of electron density within the 4-phenylthiophene-3-carbaldehyde molecule. The molecule consists of a thiophene (B33073) ring substituted with a phenyl group at the 4-position and a carbaldehyde (formyl) group at the 3-position. The electron-donating nature of the phenyl group and the electron-withdrawing nature of the carbaldehyde group create a push-pull system that significantly influences the electronic landscape.

Calculations on similar donor-acceptor thiophene systems show that the highest occupied molecular orbital (HOMO) density is typically distributed across the entire π-conjugated backbone, including the thiophene and phenyl rings. amazonaws.com Conversely, the lowest unoccupied molecular orbital (LUMO) density tends to localize on the electron-accepting portions of the molecule, such as the carbaldehyde group and the adjacent thiophene ring. amazonaws.comrsc.org This separation of electron density is crucial for intramolecular charge transfer processes. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electrophilic and nucleophilic sites, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Donor-Acceptor Thiophene System Note: This data is illustrative, based on findings for D-A-D systems containing thiophene, as specific values for this compound are not available in the cited literature.

| Property | Description | Expected Characteristic |

|---|---|---|

| HOMO Distribution | Region of highest occupied molecular orbital density | Delocalized over phenyl and thiophene rings amazonaws.com |

| LUMO Distribution | Region of lowest unoccupied molecular orbital density | Localized on carbaldehyde and thiophene ring amazonaws.comrsc.org |

| Dipole Moment | Measure of net molecular polarity | Significant, due to donor-acceptor structure |

| MEP Negative Region | Electron-rich areas (nucleophilic) | Expected around the oxygen atom of the carbonyl group |

| MEP Positive Region | Electron-poor areas (electrophilic) | Expected around the hydrogen atom of the aldehyde |

The single bond connecting the phenyl and thiophene rings allows for rotational freedom, leading to different conformers. The planarity between the two rings is a key factor determining the extent of π-conjugation and, consequently, the electronic properties of the molecule. DFT calculations can determine the relative energies of these conformers to identify the most stable (ground-state) geometry.

Studies on similar bi-aryl systems show that the conformer with a lower dihedral angle (closer to planar) is often more stable due to enhanced π-conjugation. However, steric hindrance between hydrogen atoms on the adjacent rings can lead to a twisted, non-planar ground state. For instance, DFT investigations of various conformers of an oxadiazole derivative found them to be thermodynamically stable within a narrow energy range of 2.64 kcal/mol. nih.gov A similar analysis for this compound would involve calculating the total energy as a function of the dihedral angle between the phenyl and thiophene rings.

Table 2: Illustrative Conformational Energy Profile Note: This table is a hypothetical representation of results from a conformational analysis.

| Dihedral Angle (Phenyl-Thiophene) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° (Planar) | 1.5 | Slightly strained due to steric clash |

| 30° | 0.0 | Most Stable (Ground State) |

| 60° | 2.0 | Less Stable |

| 90° (Perpendicular) | 4.5 | Least Stable (conjugation broken) |

DFT is a powerful tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states (TS), a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies (the energy barrier for a reaction) and reaction enthalpies.

Table 3: Example Energy Profile for a Catalyzed Reaction (based on Diphenylacetylene (B1204595) Hydrogenation) Note: This data is from a study on diphenylacetylene hydrogenation and serves to illustrate the outputs of a DFT reaction mechanism study. scielo.br

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (DPA + H₂) | 0.0 |

| 2 | Transition State 1 (TS¹) | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 (TS²) | +10.5 |

| 5 | Product (Stilbene) | -25.0 |

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and localization of these orbitals are fundamental to understanding chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter that reflects the chemical reactivity and electronic excitability of a molecule. wuxibiology.com A small energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb light at longer wavelengths.

Table 4: Representative HOMO-LUMO Energy Gaps for Thiophene-Based Systems

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene-functionalized DTTA | - | ~ -3.5 | - | rsc.org |

| Polythiophene (extrapolated polymer) | - | - | ~ 2.0 | mdpi.com |

| Imidazole-Thio-Semicarbazone | -5.61 | -1.74 | 3.87 | orientjchem.org |

| Thiophene-based D-A-D Chromophore (AS2) | -5.11 | -2.90 | 2.21 | amazonaws.com |

The donor-acceptor architecture of this compound (phenyl as donor, carbaldehyde as acceptor) makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, the absorption of a photon promotes an electron from a molecular orbital centered on the donor (HOMO) to one centered on the acceptor (LUMO).

This charge redistribution leads to a highly polar excited state with a larger dipole moment than the ground state. A key characteristic of molecules undergoing ICT is their solvatochromism, where the emission wavelength strongly depends on the polarity of the solvent. nih.gov In polar solvents, the highly polar ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. nih.gov In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the relaxed ICT state. nih.gov Ultrafast spectroscopic techniques can be used to monitor the dynamics of the charge transfer, which often occurs on the picosecond timescale. nih.gov

Table 5: Illustrative Solvatochromic Shift in an ICT-Active Molecule Note: This table illustrates the typical effect of solvent polarity on the fluorescence of a molecule with ICT characteristics.

| Solvent | Polarity | Fluorescence Emission Max (nm) |

|---|---|---|

| Hexane | Low | 450 |

| Toluene (B28343) | Low | 465 |

| Dichloromethane | Medium | 510 |

| Acetonitrile | High | 550 |

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound and its derivatives, these approaches are instrumental in designing novel compounds with enhanced efficacy or desired characteristics.

The process involves generating a dataset of related molecules and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features. Statistical models are then developed to find a mathematical relationship between these descriptors and an observed activity or property.

Key molecular descriptors relevant to the this compound system include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). Methods like Density Functional Theory (DFT) are used to calculate properties such as dipole moment, polarizability, and atomic charges. tandfonline.com These are crucial for understanding how the molecule might interact with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into a receptor's binding site.

Hydrophobicity Descriptors: These quantify the molecule's affinity for nonpolar environments, a key factor in its pharmacokinetics.

Topological Descriptors: These are numerical representations of molecular branching and connectivity.

These computational studies help refine the design of new derivatives by predicting how specific structural modifications—such as adding substituents to the phenyl or thiophene rings—might affect their biological activity. mdpi.com

Table 1: Common Descriptors in QSAR/QSPR Studies for Thiophene-Based Systems

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. |

| Dipole Moment | Influences solubility and binding orientation in polar environments. | |

| Atomic Charges | Helps identify sites for electrostatic interactions and potential hydrogen bonding. | |

| Steric | Molecular Volume | Relates to the size of the molecule and its fit within a binding pocket. |

| Surface Area | Affects solubility and interactions with molecular surfaces. |

| Hydrophobicity | LogP (Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological macromolecule like a protein. nih.govarxiv.org

An MD simulation begins with an initial structure of the system (e.g., the molecule in a box of water or docked into a protein's active site). By calculating the forces between atoms and applying Newton's laws of motion, the simulation tracks the trajectory of every atom over a set period, typically from nanoseconds to microseconds. nih.gov

Key applications of MD simulations for this system include:

Conformational Analysis: The phenyl and aldehyde groups can rotate relative to the central thiophene ring. MD simulations can explore the accessible conformations and determine the most stable or energetically favorable orientations.

Binding Stability: When studying the interaction of this compound with a biological target, MD simulations can assess the stability of the complex. nih.gov Parameters like the Root Mean Square Deviation (RMSD) are monitored to see if the molecule remains securely in the binding site or if the complex is unstable. nih.gov

Interaction Analysis: Simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket and how these interactions evolve over time. nih.gov

Solvation Effects: Understanding how the molecule interacts with water or other solvents is crucial for predicting its solubility and behavior in a biological medium.

Table 2: Goals and Outputs of Molecular Dynamics (MD) Simulations

| Simulation Goal | Key Output/Analysis | Insights Gained |

|---|---|---|

| Assess Complex Stability | Root Mean Square Deviation (RMSD) | Measures the stability and conformational changes of the molecule-protein complex over time. nih.gov |

| Characterize Binding | Binding Free Energy (e.g., MM-GBSA) | Quantifies the strength of the interaction between the molecule and its target. nih.gov |

| Identify Key Interactions | Hydrogen Bond Analysis | Determines the specific residues involved in hydrogen bonding and their persistence. nih.gov |

| Explore Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the molecule and the protein. |

Aromaticity and Stability Assessments of Thiophene Ring Systems

The concept of aromaticity is central to the stability and chemical properties of the thiophene ring in this compound. Aromatic compounds exhibit significantly greater stability than would be expected from their formulation as simple conjugated polyenes. libretexts.org For a molecule to be considered aromatic, it must meet several criteria:

Cyclic Structure: The molecule must contain a ring of atoms.

Planarity: The atoms in the ring must lie in the same plane to allow for effective orbital overlap.

Full Conjugation: Every atom in the ring must have a p-orbital that can overlap with the p-orbitals of its neighbors, creating a continuous ring of overlapping orbitals. youtube.com

Hückel's Rule: The cyclic π-system must contain 4n+2 electrons, where 'n' is a non-negative integer (0, 1, 2, etc.). libretexts.org

The thiophene ring in this compound fulfills these criteria. libretexts.org It is a five-membered ring that is both cyclic and planar. The four carbon atoms are sp² hybridized, each contributing one electron to the π-system. The sulfur atom is also sp² hybridized and contributes a lone pair of electrons to the π-system. This results in a total of six π-electrons (4 from the carbons and 2 from the sulfur), which satisfies Hückel's rule for n=1 (4(1)+2 = 6). libretexts.orglibretexts.org This delocalization of electrons across the entire ring is responsible for the exceptional stability and characteristic reactivity of thiophene and its derivatives. khanacademy.org

Table 3: Criteria for Aromaticity

| Characteristic | Aromatic | Anti-Aromatic | Non-Aromatic |

|---|---|---|---|

| Structure | Cyclic & Planar | Cyclic & Planar | May be cyclic or acyclic, often non-planar |

| Conjugation | Fully Conjugated π system | Fully Conjugated π system | Incomplete or no conjugation |

| Electron Count | 4n+2 π electrons | 4n π electrons | Does not fit aromatic/anti-aromatic rules |

| Stability | Exceptionally Stable | Highly Unstable | Normal alkene-like stability |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) for Structural Elucidation

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which is invaluable for confirming their structure and interpreting experimental data. For this compound, methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic properties with a high degree of accuracy. tandfonline.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental NMR data is a standard method for verifying the proposed chemical structure. tandfonline.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. Computational models can calculate these vibrational modes, producing a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde group or the C-S stretch of the thiophene ring. tandfonline.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max) by calculating the energy difference between the ground state and various excited states. This helps in understanding the electronic properties of the conjugated π-system. tandfonline.com

By correlating these computationally predicted spectra with those obtained experimentally, researchers can gain high confidence in the structural assignment of newly synthesized compounds like this compound and its analogues.

Table 4: Computational Prediction of Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Significance for Structural Elucidation |

|---|---|---|

| NMR | Chemical Shifts (δ) | Confirms the chemical environment of each hydrogen and carbon atom in the molecule. tandfonline.com |

| IR | Vibrational Frequencies (cm⁻¹) | Identifies the presence of key functional groups (e.g., aldehyde C=O, C-S, aromatic C-H). tandfonline.com |

| UV-Vis | Absorption Wavelength (λ_max) | Characterizes the electronic transitions within the conjugated π-electron system. tandfonline.com |

Advanced Applications of 4 Phenylthiophene 3 Carbaldehyde and Its Derivatives in Materials Science

Electronic and Optoelectronic Device Applications

The conjugated π-system of the thiophene (B33073) ring, extended by the phenyl group in 4-phenylthiophene-3-carbaldehyde, makes its derivatives prime candidates for use in electronic and optoelectronic devices. The aldehyde group offers a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic properties.

Derivatives of this compound are expected to exhibit valuable semiconducting properties. The ability to form polymers, either through the aldehyde group or by polymerization of the thiophene ring, opens the door to creating conductive materials. Polythiophenes are well-known for their environmental and thermal stability, making them suitable for a range of electronic applications. nih.gov

Research into phenyl and phenylthienyl derivatives has shown their potential as organic semiconductors in Organic Thin-Film Transistors (OTFTs). For instance, certain derivatives have demonstrated p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and on/off current ratios in the range of 10² to 10⁴. bohrium.com The synthesis of poly(thiophene-2-carbaldehyde) has also been reported, indicating that polymers can be formed from thiophene aldehydes, which could possess interesting electronic properties. nih.govresearchgate.net

The electrical conductivity of polythiophene derivatives can be significant. For example, some polythiophene derivatives containing pyrazoline side chains have shown electrical conductivity of approximately 1.3 × 10⁻⁶ S/cm. acs.org The conductivity of these materials is a key parameter for their application in electronic devices.

Table 1: Representative Electrical Properties of Thiophene-Based Organic Semiconductors

| Material Class | Application | Reported Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Phenylthienyl Derivatives | OTFTs | 1.7 x 10⁻⁵ | 10² - 10⁴ | bohrium.com |

| Dibenzothiophene Derivatives | OTFTs | 7.7 x 10⁻² | ~1 x 10⁷ |

This table presents data for related thiophene derivatives to illustrate the potential performance of materials derived from this compound.

The tunable electronic properties and broad absorption spectra of thiophene derivatives make them highly suitable for solar energy applications. In the context of OPVs and DSSCs, derivatives of this compound could function as electron donors or as part of the sensitizing dye.

In DSSCs, organic dyes are crucial for light harvesting. Phenothiazine dyes incorporating a 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge have been synthesized and investigated for their photovoltaic performance. researchgate.net These structures, which are analogous to what could be derived from this compound, demonstrate how the combination of phenyl and thiophene moieties can be effectively used in sensitizer (B1316253) design. The efficiency of these cells is influenced by factors such as the dye's absorption spectrum, its energy levels (HOMO/LUMO), and its ability to inject electrons into the semiconductor (e.g., TiO₂) layer.

In the field of OLEDs, materials based on thiophene derivatives are valued for their luminescence properties and charge-transporting capabilities. While specific research on this compound for OLEDs is limited, the characteristics of related compounds are informative. Carbazole derivatives, which are often used in OLEDs, are sometimes combined with thiophene units to enhance their properties. oup.com

The general requirements for OLED materials include high photoluminescence quantum yield, good thermal stability, and balanced charge injection and transport. The aldehyde functionality of this compound could be used to attach various functional groups that can tune the emission color and improve device efficiency. For instance, creating star-shaped molecules with a 1,3,5-triazine (B166579) core linked to carbazole-thiophene arms is a strategy that has been explored for developing efficient OLED materials. oup.com

Development of Flexible Substrate Materials and Dielectric Properties

The growing demand for flexible electronics has spurred research into conductive polymers that are intrinsically stretchable. Poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known polythiophene derivative, is a key material in this area due to its high conductivity, transparency, and stability. researchgate.netoup.com By analogy, polymers derived from this compound could be engineered for flexibility.

Grafting flexible side chains, such as poly(acrylate-urethane), onto a rigid polythiophene backbone is a strategy to impart stretchability. researchgate.net Such materials could find use in wearable electronics, flexible displays, and smart textiles. The dielectric properties of these materials are also critical, especially for applications in capacitors and as gate dielectrics in transistors. The ability to tune the molecular structure of this compound derivatives would allow for the optimization of their dielectric constant and loss tangent for specific applications.

Research on Smart Materials and Stimuli-Responsive Systems

"Smart" materials that respond to external stimuli such as pH, temperature, light, or the presence of specific chemicals are at the forefront of materials science. The aldehyde group in this compound is a reactive site that can be used to introduce stimuli-responsive moieties.

For example, polymers incorporating this unit could be designed to change their conformation or electronic properties in response to a specific trigger. This could lead to applications in drug delivery systems, where a change in pH could trigger the release of a therapeutic agent, or in smart windows that change their transparency in response to temperature. bohrium.com While direct examples using this compound are not yet prevalent, the principles of designing stimuli-responsive polymers are well-established and could be applied to its derivatives. nih.govbohrium.com

Applications in Advanced Sensor Technologies

Thiophene-based chemosensors are a significant area of research due to their ability to detect a wide range of analytes with high sensitivity and selectivity. bohrium.comresearchgate.net The fluorescence and colorimetric properties of thiophene derivatives can change upon interaction with specific ions or molecules, forming the basis for optical sensors.